molecular formula C10H13Li4N6O12P3 B1662660 AMP pnp CAS No. 72957-42-7

AMP pnp

Katalognummer: B1662660
CAS-Nummer: 72957-42-7
Molekulargewicht: 530.0 g/mol
InChI-Schlüssel: FDBDJIGGLGUOPP-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

AMP-PNP (Tetralithium), auch bekannt als Adenylyl-Imidodiphosphat-Tetralithium, ist ein nicht hydrolysierbares Analogon von Adenosintriphosphat (ATP). Es wird in der biochemischen Forschung häufig eingesetzt, da es ATP nachahmen kann, während es gleichzeitig resistent gegen Hydrolyse ist. Diese Verbindung ist besonders nützlich in Studien, die ATP-abhängige Prozesse betreffen, da sie die ATPase-Aktivität hemmen und Wechselwirkungen zwischen Proteinen und Nukleotiden stabilisieren kann .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

AMP-PNP (Tetralithium) wird synthetisch durch eine Reihe von chemischen Reaktionen hergestellt. Die Synthese beinhaltet die Bildung einer P-N-P-Bindung, die das Sauerstoffatom in der β,γ-Phosphatbindung von ATP durch ein Stickstoffatom ersetzt. Diese Modifikation macht die Verbindung nicht hydrolysierbar. Der Syntheseweg umfasst typischerweise folgende Schritte:

Industrielle Produktionsmethoden

Die industrielle Produktion von AMP-PNP (Tetralithium) folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Stabilität der Verbindung zu gewährleisten. Das Endprodukt wird typischerweise bei niedrigen Temperaturen gelagert, um einen Abbau zu verhindern .

Chemische Reaktionsanalyse

Arten von Reaktionen

AMP-PNP (Tetralithium) unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit AMP-PNP (Tetralithium) verwendet werden, umfassen:

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus Reaktionen mit AMP-PNP (Tetralithium) gebildet werden, sind typischerweise stabile Komplexe mit Proteinen und Enzymen. Diese Komplexe werden verwendet, um ATP-abhängige Prozesse und Enzymkinetik zu untersuchen .

Wissenschaftliche Forschungsanwendungen

AMP-PNP (Tetralithium) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

AMP-PNP (Tetralithium) entfaltet seine Wirkung, indem es ATP nachahmt, während es gleichzeitig resistent gegen Hydrolyse ist. Es hemmt ATP-abhängige Enzymsysteme kompetitiv, indem es an die aktiven Zentren dieser Enzyme bindet. Diese Hemmung verhindert die Hydrolyse von ATP und stabilisiert Protein-Nukleotid-Wechselwirkungen. Die Verbindung interagiert stark mit Proteinen wie Myosin und Aktomyosin, hemmt deren ATPase-Aktivität und beeinflusst zelluläre Prozesse wie Muskelkontraktion und intrazellulären Transport .

Analyse Chemischer Reaktionen

Biochemical Inhibition Mechanisms

AMP-PNP replaces ATP in enzymatic reactions but resists hydrolysis due to its imidodiphosphate group (β,γ-NH substitution). Key inhibitory roles include:

  • ATPase Inhibition : Competitively inhibits mitochondrial F1F0-ATPase (Ki = 0.2–0.5 mM) and sarcoplasmic reticulum Ca²⁺-ATPase, stabilizing pre-hydrolysis states .

  • Kinase and Helicase Blockade : Suppresses ATP-dependent kinases (e.g., DNA topoisomerase II) and helicases (e.g., SV40 large T antigen) by occupying ATP-binding pockets .

  • KATP Channel Blockade : Binds to Kir6.2/SUR1 potassium channels, reducing channel open probability by 80% at 1 mM .

Hydrolysis and Stability

While AMP-PNP is considered non-hydrolyzable, exceptions exist:

PropertyAMP-PNPATPATPγS
Hydrolysis Rate0.00004 s⁻¹ (ncd motor) 50–100 s⁻¹ (kinesin) 0.002 s⁻¹ (CMG helicase)
Stability in SolutionStable at pH 7–9 Rapidly hydrolyzedPartially hydrolyzed
Mg²⁺ CoordinationBinds Mg²⁺ (Kd = 10 µM) Requires Mg²⁺Binds Mg²⁺ weakly
  • Limited Hydrolysis : The ncd kinesin motor hydrolyzes AMP-PNP at 1% of ATP’s rate, challenging its classification as fully non-hydrolyzable .

  • Acidic Instability : Rapidly degrades into phosphamide and inorganic phosphate below pH 5 .

Structural Interactions with Enzymes

AMP-PNP induces conformational changes in proteins, as shown by crystallography and spectroscopy:

  • Spa47 ATPase : AMP-PNP binds with low occupancy (<1.0) compared to ATPγS, failing to expel water molecules from the P-loop .

  • Eg5 Kinesin : Stabilizes a pre-hydrolysis state with a two-water cluster in the active site, enabling proton abstraction studies .

  • SERCA1a Ca²⁺-ATPase : Adopts a closed conformation similar to ATP, but alters β-sheet positioning in the P-domain .

Table 1 : Structural Effects of AMP-PNP Binding

EnzymeConformational ChangeMethodSource
DnaB HelicaseStabilizes N-terminal domain dynamics¹³C-¹³C NMR
BmrA ABC TransporterRapid hydrolysis limits structural studies³¹P NMR
BiP ChaperoneShifts equilibrium to ATP-bound stateNanoDSF, Circular Dichroism

Impact on Motor Protein Dynamics

AMP-PNP reveals alternative motility mechanisms in kinesin:

  • Dual Motility Modes : Kinesin exhibits long runs (alternating-site hydrolysis) and short runs (single-site AMP-PNP binding) in ATP/AMP-PNP mixtures .

  • Processivity Maintenance : Sustains processive movement at 50% velocity compared to ATP, despite inhibited hydrolysis .

Key Research Findings:

  • AMP-PNP’s β,γ-imido group prevents γ-phosphate release, making it ideal for trapping ATPase intermediates .

  • Despite its design, slow hydrolysis occurs in select enzymes, necessitating caution in mechanistic studies .

  • Structural studies using AMP-PNP have elucidated water-mediated proton transfer in Eg5 kinesin and BiP chaperone regulation .

Wissenschaftliche Forschungsanwendungen

Molecular Biology and Biochemistry

1.1 Role in Protein Dynamics

AMP-PNP has been extensively used to investigate the dynamics of motor proteins such as myosin and dynein. For instance, studies have shown that AMP-PNP can stabilize certain conformations of myosin heads, enabling researchers to analyze their orientation and rotational dynamics under controlled conditions. At low temperatures, AMP-PNP increases orientational disorder and microsecond rotational motion of myosin heads, providing insights into their function in muscle contraction and cellular motility .

1.2 Actin Polymerization Studies

In actin research, AMP-PNP has been utilized to substitute ATP during polymerization studies. This substitution allows scientists to observe changes in actin filament dynamics without the confounding effects of ATP hydrolysis. For example, using electron paramagnetic resonance (EPR) and differential scanning calorimetry (DSC), researchers demonstrated that AMP-PNP influences the internal rigidity of actin systems, leading to longer rotational correlation times and altered thermal transition temperatures . This information is crucial for understanding the mechanics of cell motility.

Cellular Processes

2.1 Flagellar Motility

AMP-PNP has been instrumental in studying flagellar motility in sea urchin sperm. By using demembranated sperm reactivated with AMP-PNP, researchers were able to lock the sperm in "rigor waves," allowing for detailed analysis of the relationship between ATP binding and dynein cross-bridge release. The results indicated that dynein's function is dependent on ATP binding rather than hydrolysis, which has implications for understanding cellular movement mechanisms .

2.2 DNA Repair Mechanisms

The compound has also been applied in studies related to DNA repair processes. In experiments examining RAD51-DNA binding affinity, it was found that AMP-PNP significantly enhanced binding compared to standard conditions with ATP. This suggests that AMP-PNP can be a valuable tool for probing the molecular mechanisms underlying DNA repair and homologous recombination .

Structural Biology

3.1 NMR Studies of Protein Interactions

AMP-PNP has been utilized in solid-state NMR spectroscopy to monitor protein-DNA interactions, particularly with helicases like DnaB from Helicobacter pylori. The binding of AMP-PNP induces conformational changes necessary for ssDNA binding, providing detailed insights into the mechanistic roles of ATP analogs in DNA replication processes . This application is critical for understanding how helicases function at a molecular level.

3.2 Investigating Enzyme Kinetics

Studies using AMP-PNP have highlighted its role in enzyme kinetics by providing a stable substrate for assays involving ATPases. The analog allows researchers to differentiate between ATP binding and hydrolysis effects on enzyme activity, facilitating a clearer understanding of enzyme mechanisms .

Case Studies and Experimental Findings

Study Application Key Findings
Sea Urchin Sperm MotilityInvestigated dynein functionDynein release depends on ATP binding, not hydrolysis .
Actin DynamicsStudied polymerization effectsAMP-PNP alters actin rigidity and dynamics significantly .
RAD51-DNA BindingAnalyzed DNA repair mechanismsAMP-PNP enhances RAD51 binding affinity compared to ATP .
DnaB Helicase FunctionMonitored protein-DNA interactionsConformational changes triggered by AMP-PNP are crucial for ssDNA binding .

Wirkmechanismus

AMP-PNP (tetralithium) exerts its effects by mimicking ATP while being resistant to hydrolysis. It competitively inhibits ATP-dependent enzyme systems by binding to the active sites of these enzymes. This inhibition prevents the hydrolysis of ATP and stabilizes protein-nucleotide interactions. The compound interacts strongly with proteins like myosin and actomyosin, inhibiting their ATPase activity and affecting cellular processes such as muscle contraction and intracellular transport .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

AMP-PNP (Tetralithium) ist aufgrund seiner nicht hydrolysierbaren Natur und seiner Fähigkeit, die ATPase-Aktivität zu hemmen, einzigartig. Im Gegensatz zu ATP unterliegt es keiner Hydrolyse, was es zu einem wertvollen Werkzeug für die Untersuchung von ATP-abhängigen Prozessen macht, ohne dass die Komplikation des ATP-Abbaus hinzukommt. Seine Tetralithiumform erhöht seine Stabilität und Löslichkeit, wodurch es für verschiedene biochemische und molekularbiologische Anwendungen geeignet ist .

Eigenschaften

IUPAC Name

tetralithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N6O12P3.4Li/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21;;;;/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23);;;;/q;4*+1/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBDJIGGLGUOPP-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Li4N6O12P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20993728
Record name Tetralithium 9-[5-O-({[(phosphonatoamino)phosphinato]oxy}phosphinato)pentofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72957-42-7
Record name Tetralithium 9-[5-O-({[(phosphonatoamino)phosphinato]oxy}phosphinato)pentofuranosyl]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does AMP-PNP exert its effects on target proteins?

A1: AMP-PNP typically acts as a competitive inhibitor for ATP-binding sites in various proteins, including enzymes like kinases and ATPases. [, , ] It mimics the binding of ATP but prevents hydrolysis, effectively locking the target protein in a specific conformational state. [, , ]

Q2: Can you provide examples of AMP-PNP's influence on protein conformation and function?

A2: Certainly. In the study on Escherichia coli EF(0)F(1) ATPase, AMP-PNP binding induced significant conformational changes in the F(1) subunit, affecting its diameter, shape, and internal cavity. [] This highlights AMP-PNP's ability to trap specific enzyme conformations. Similarly, in human death-associated protein kinase (DAPK), AMP-PNP binding led to a more closed conformation compared to the apo-enzyme, indicating a transition towards a catalytically inactive state. []

Q3: Does AMP-PNP always act as an inhibitor?

A3: While generally considered an inhibitor, AMP-PNP can exhibit diverse effects depending on the target protein and experimental conditions. For instance, AMP-PNP enhanced nucleotide hydrolysis and trapping at the NBD2 domain of the cystic fibrosis transmembrane conductance regulator (CFTR) while inhibiting these processes at the NBD1 domain. [] This suggests a complex interplay between AMP-PNP and different ATP-binding domains within a protein.

Q4: What is the molecular formula and weight of AMP-PNP?

A4: The molecular formula for AMP-PNP is C10H16N6O12P3, and its molecular weight is 507.19 g/mol.

Q5: Is there any spectroscopic data available for AMP-PNP?

A5: While the provided papers don't delve into detailed spectroscopic analysis of AMP-PNP itself, fluorescence spectroscopy has been used to study its binding kinetics to proteins like Escherichia coli DnaB helicase. [] These studies utilize fluorescently labeled nucleotide analogs to monitor conformational changes in the protein upon ligand binding.

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